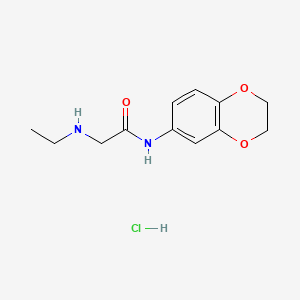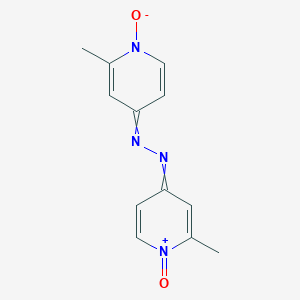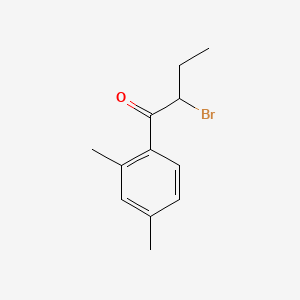
4-(4-テトラヒドロピラニル)フェニルボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester” is a chemical compound with the CAS Number: 1312479-26-7 and a molecular weight of 288.19 . It is a type of boronic acid ester .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester” is C17H25BO3 . Its average mass is 288.190 Da and its monoisotopic mass is 288.189667 Da .Chemical Reactions Analysis
Boronic acid esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also be used in protodeboronation .科学的研究の応用
鈴木-宮浦クロスカップリング反応
この化合物は、鈴木-宮浦クロスカップリング反応でよく使用されます . これらの反応は、炭素-炭素結合を合成するために使用される、パラジウム触媒クロスカップリング反応の一種です。 この化合物は、塩基の存在下で、アリールハライドまたはビニルハライドとカップリングするホウ素源として作用します .
生物活性化合物の合成
この化合物は、生物活性化合物の合成に使用できます。 たとえば、HPK1に対して優れた阻害活性を示すことが示されているピラゾロピリダジノン化合物の調製に使用されています . HPK1は、免疫応答において重要な役割を果たすセリン/スレオニンキナーゼです .
プロト脱ホウ素化研究
この化合物は、電子豊富なボロン酸エステルであり、プロト脱ホウ素化研究に使用できます . プロト脱ホウ素化とは、ボロネートエステルまたはボロン酸が対応するアレーンに戻されるプロセスです .
スルフィンアミド誘導体の調製
フェニルボロン酸ピナコールエステルは、ジエチルアミノ硫黄三フッ化物(DAST)とフェニルトリフルオロホウ酸カリウムと反応させることによって、スルフィンアミド誘導体を調製するために使用できます .
金属触媒によるC-C結合形成反応
フェニルボロン酸ピナコールエステルは、ボロネートエステルとしても知られており、鈴木-宮浦反応などの金属触媒によるC-C結合形成反応で一般的に使用されます .
6. シリカキャットPd(0)上のさまざまなアリールヨージドの研究 基質として、シリカキャットPd(0)上のさまざまなアリールヨージドの鈴木-宮浦カップリングの研究に使用できます .
作用機序
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions .
Mode of Action
The compound, being a boronic ester, is involved in the protodeboronation process . Protodeboronation is a reaction where a boron atom is removed from an organic compound. This reaction is catalyzed and involves the generation of radicals .
Biochemical Pathways
The compound is involved in the protodeboronation of pinacol boronic esters . This reaction is a part of the larger biochemical pathway involving the formation of C-C bonds. The protodeboronation process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It’s important to note that boronic esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The result of the compound’s action is the formation of new C-C bonds through the protodeboronation process . This can lead to the synthesis of various organic compounds, contributing to diverse biochemical reactions.
Action Environment
The action of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is influenced by environmental factors such as pH. The rate of the protodeboronation reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLXOYKSKYTGKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)

![6-nitro-1H-benzo[d]imidazole-4-thiol](/img/structure/B566644.png)


![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)
![Spiro[bicyclo[2.2.1]heptane-7,2'-cyclopropane]-1'-yl acetate](/img/structure/B566651.png)

